3-Aminosalicylic acid

Overview

Description

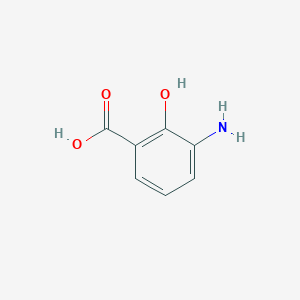

3-Aminosalicylic acid, also known as 3-amino-2-hydroxybenzoic acid, is an organic compound with the molecular formula C7H7NO3. It is a derivative of salicylic acid and features an amino group at the third position of the benzene ring. This compound is of significant interest due to its various applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-aminosalicylic acid typically involves the nitration of salicylic acid to produce 3-nitrosalicylic acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The general steps are as follows:

Nitration: Salicylic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to yield 3-nitrosalicylic acid.

Catalytic Hydrogenation: The 3-nitrosalicylic acid is then subjected to catalytic hydrogenation using a suitable catalyst (e.g., palladium on carbon) in the presence of hydrogen gas to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Aminosalicylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas are commonly used.

Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to introduce various substituents.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives with altered functional groups.

Substitution: Various substituted salicylic acid derivatives depending on the reagents used.

Scientific Research Applications

Medical Applications

1.1 Antitubercular Agent

3-Aminosalicylic acid is primarily recognized for its role in the treatment of tuberculosis (TB). It acts as a second-line antitubercular drug, particularly useful for patients who are resistant to first-line therapies. Its mechanism involves inhibiting the synthesis of folate in Mycobacterium tuberculosis, thus impeding bacterial growth.

Case Study: Efficacy Against Drug-Resistant TB

A clinical study demonstrated that 3-ASA, when used in combination with other antitubercular agents, showed improved efficacy in patients with multidrug-resistant TB. The study reported a significant reduction in bacterial load and improved clinical outcomes in treated patients compared to those receiving standard therapy alone .

1.2 Anti-inflammatory Properties

Research indicates that 3-ASA possesses anti-inflammatory properties, making it a candidate for treating inflammatory bowel diseases such as ulcerative colitis. Its ability to modulate immune responses can help alleviate symptoms and promote mucosal healing.

Case Study: Ulcerative Colitis Treatment

A randomized controlled trial evaluated the effectiveness of 3-ASA in patients with mild to moderate ulcerative colitis. Results indicated that patients receiving 3-ASA experienced fewer flare-ups and maintained remission longer than those on placebo .

Organic Synthesis

2.1 Building Block for Pharmaceuticals

this compound serves as an essential building block in the synthesis of various pharmaceuticals. Its amino and carboxylic functional groups allow for diverse chemical modifications, facilitating the development of new therapeutic agents.

Table 1: Synthesis Applications of this compound

| Compound Type | Application | Reference |

|---|---|---|

| Antimicrobial Agents | Precursor for new antibiotics | |

| Anti-cancer Drugs | Intermediate in drug synthesis | |

| Dyes and Pigments | Used in colorant formulations |

Analytical Chemistry

3.1 Chromatographic Techniques

this compound is utilized as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical formulations. Its stability and well-defined properties make it suitable for method development and validation.

Case Study: HPLC Method Development

An HPLC method was developed for the quantification of 3-ASA in pharmaceutical preparations. The method demonstrated high sensitivity and specificity, allowing for accurate determination of drug concentration in various formulations .

Material Science

4.1 Nonlinear Optical (NLO) Properties

Recent studies have highlighted the nonlinear optical properties of 3-ASA, suggesting its potential use in optoelectronic applications. Quantum chemical calculations indicate that both monomeric and dimeric forms exhibit significant polarizability, making them suitable candidates for NLO materials.

Table 2: NLO Properties of this compound

| Property | Monomer Value | Dimer Value |

|---|---|---|

| Polarizability | e.s.u | e.s.u |

| First-order hyperpolarizability | e.s.u | e.s.u |

| Second-order hyperpolarizability | e.s.u | e.s.u |

Mechanism of Action

The mechanism of action of 3-aminosalicylic acid involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, such as those related to folic acid synthesis.

Molecular Pathways: It affects pathways related to inflammation and microbial growth, making it useful in treating conditions like tuberculosis and inflammatory bowel disease

Comparison with Similar Compounds

4-Aminosalicylic acid: Another isomer with the amino group at the fourth position, used primarily as an anti-tuberculosis agent.

5-Aminosalicylic acid: Known for its use in treating inflammatory bowel diseases like ulcerative colitis and Crohn’s disease.

2-Aminophenol: A related compound with the amino group adjacent to the hydroxyl group, used in dye synthesis and as an intermediate in organic synthesis.

Uniqueness: 3-Aminosalicylic acid is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Biological Activity

3-Aminosalicylic acid (3-ASA) is a salicylic acid derivative with significant biological activity, particularly in the context of its therapeutic applications and mechanisms of action. This compound has garnered attention for its potential use in treating various conditions, including tuberculosis and manganese-induced neurotoxicity. Below, we explore its biological activity, mechanisms, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula: CHNO

- Molecular Weight: 153.14 g/mol

- pKa: Strong basic compound, indicating significant solubility in various solvents .

-

Neuroprotective Effects :

- 3-ASA has been shown to protect neuronal cells from apoptosis induced by manganese exposure. In vitro studies demonstrated that at a concentration of 1 µM, 3-ASA reverses reductions in mitochondrial complex I activity and decreases reactive oxygen species (ROS) production associated with manganese toxicity in SK-N-MC cells .

- Antituberculosis Activity :

- Transport Mechanisms :

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-ASA:

Case Studies

- Neurotoxicity and Manganese Exposure :

-

Tuberculosis Treatment :

- In clinical settings, patients with MDR-TB have shown improved treatment outcomes when 3-ASA is included in their regimen alongside standard first-line drugs. The compound's ability to enhance the effectiveness of existing therapies has been crucial in managing resistant strains of Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-aminosalicylic acid relevant to experimental design?

- Answer : this compound (C₇H₇NO₃; MW: 153.14 g/mol) is a white crystalline powder with a melting point of 240°C (decomposition). It exhibits low solubility in water and organic solvents like benzene, ether, or acetone but dissolves in ethanol, sodium bicarbonate, or phosphate solutions. These properties necessitate careful solvent selection for synthesis, purification, or dissolution in biological assays. For example, ethanol-water mixtures are often optimized using models like the Jouyban-Acree equation to predict solubility .

Q. How can researchers validate the purity of this compound in laboratory settings?

- Answer : Thin-layer chromatography (TLC) with a silica gel-coated plate and a butanol:water:acetic acid (60:25:15) mobile phase is recommended. Under UV light, a single spot (Rf value dependent on impurities) confirms ≥97% purity. Melting point analysis (240°C with decomposition) further corroborates identity and stability .

Q. What methodologies are used to determine solubility in binary solvent systems (e.g., ethanol-water)?

- Answer : Solubility is measured gravimetrically or spectrophotometrically at controlled temperatures (e.g., 25°C). The Jouyban-Acree model is applied to predict solubility in ethanol-water mixtures, incorporating temperature-dependent parameters like Hildebrand solubility coefficients. For instance, solubility in ethanol increases nonlinearly with temperature, requiring iterative adjustments for accurate phase diagrams .

Advanced Research Questions

Q. How do CYP450 isozymes influence the metabolic stability of this compound in vitro?

- Answer : Human liver microsomes or recombinant CYP450 isoforms (e.g., CYP1A2, CYP2C9) are used to identify oxidative metabolites. Incubation with NADPH and inhibitors (e.g., ketoconazole for CYP3A4) followed by LC-MS analysis reveals metabolic pathways. For example, hydroxylation or deamination products indicate enzyme-specific degradation, critical for predicting drug-drug interactions .

Q. What role does this compound play in metabolomic profiling of renal cell carcinoma (RCC)?

- Answer : In RCC metastasis studies, this compound is identified as a discriminant metabolite via LC-MS-based metabolomics. Its elevated levels correlate with dysregulated mitochondrial metabolism, suggesting utility as a biomarker. Researchers should validate findings using orthogonal methods (e.g., NMR) and expand cohorts to address inter-patient variability .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Answer : Discrepancies arise from variations in temperature, solvent polarity, or polymorphic forms. Systematic studies using differential scanning calorimetry (DSC) to confirm crystallinity and molecular dynamics simulations to model solvent interactions are recommended. For instance, ethanol’s hydrogen-bonding capacity enhances solubility compared to nonpolar solvents like benzene .

Q. What strategies are employed to synthesize and characterize derivatives of this compound?

- Answer : Derivatives are synthesized via amidation, esterification, or halogenation. For example, acetylation of the amino group improves lipophilicity. Characterization involves NMR (¹H/¹³C), FT-IR for functional groups, and X-ray crystallography for structural confirmation. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does this compound interact with mitochondrial targets in mechanistic studies?

- Answer : As a salicylic acid derivative, it inhibits mitochondrial respiration by targeting complex II (succinate dehydrogenase) or disrupting membrane potential. Researchers use Seahorse assays to measure oxygen consumption rates (OCR) and ATP production in treated cell lines (e.g., HEK293) .

Q. Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory workflows?

- Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers at room temperature, away from oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and consult medical personnel. Waste disposal must comply with EPA guidelines for aromatic amines .

Q. How can researchers address batch-to-batch variability in reagent-grade this compound?

- Answer : Source material from pharmacopeial-grade suppliers (e.g., USP) with ≥97% purity. Perform lot-specific QC via TLC, elemental analysis (C, H, N), and Karl Fischer titration for moisture content. Document CAS 570-23-0 and ECHA 209-328-0 identifiers to ensure traceability .

Properties

IUPAC Name |

3-amino-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGMRVWUTCYCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862215 | |

| Record name | 3-Amino-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-23-0 | |

| Record name | 3-Aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN7T1GM9RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.